molecular formula C7H10O3 B13664211 (S)-1-(3-Furyl)-1,3-propanediol

(S)-1-(3-Furyl)-1,3-propanediol

Cat. No.: B13664211
M. Wt: 142.15 g/mol
InChI Key: SRCFLSHXORAAFT-UHFFFAOYSA-N
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Description

(S)-1-(3-Furyl)-1,3-propanediol is a chiral organic compound featuring a furan ring attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Furyl)-1,3-propanediol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-furylmethanol.

    Oxidation: 3-furylmethanol is oxidized to 3-furylmethanal using an oxidizing agent such as pyridinium chlorochromate.

    Reduction: The 3-furylmethanal is then subjected to asymmetric reduction using a chiral catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric reduction processes, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation Products: 3-furylmethanal, 3-furylmethanoic acid.

    Reduction Products: 3-furylmethanol derivatives.

    Substitution Products: Various substituted furyl derivatives.

Scientific Research Applications

(S)-1-(3-Furyl)-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Furyl)-1,3-propanediol involves its interaction with specific molecular targets, leading to various biological effects. The furan ring and hydroxyl groups play crucial roles in its binding to enzymes and receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

    ®-1-(3-Furyl)-1,3-propanediol: The enantiomer of (S)-1-(3-Furyl)-1,3-propanediol, with different stereochemistry.

    3-Furylmethanol: A precursor in the synthesis of this compound.

    3-Furylmethanal: An intermediate in the synthesis process.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activity and selectivity in interactions with molecular targets

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

1-(furan-3-yl)propane-1,3-diol

InChI

InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2

InChI Key

SRCFLSHXORAAFT-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CCO)O

Origin of Product

United States

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